Unique Synthetic Utility: Ozonolysis to Gabapentin Precursor
1-Allyl-cyclohexanecarbonitrile serves as the sole intermediate capable of undergoing ozonolysis to yield 1-cyano-cyclohexaneacetaldehyde, a direct precursor to gabapentin [1]. The 1-methyl analog (CAS 62718-34-7) and other saturated 1-alkyl cyclohexanecarbonitriles lack the allyl olefin and therefore cannot participate in this critical transformation [2].
| Evidence Dimension | Presence of reactive allyl group enabling ozonolysis |
|---|---|
| Target Compound Data | Allyl group present (C=C bond) |
| Comparator Or Baseline | 1-Methylcyclohexanecarbonitrile: allyl group absent |
| Quantified Difference | Qualitative difference: ozonolysis possible vs. impossible |
| Conditions | Ozonolysis reaction in methanol or other suitable solvent (patent examples) |
Why This Matters
Enables a proprietary synthetic route to gabapentin that is not accessible with saturated alkyl analogs, providing a clear selection criterion for pharmaceutical intermediate procurement.
- [1] Ghelfi, F., Cotarca, L., Roncaglia, F., Giovanetti, R., & Nicoli, A. (2012). U.S. Patent No. 8,143,443. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] PubChem. Compound Summary for CID 11263579, 1-Allyl-cyclohexanecarbonitrile. National Center for Biotechnology Information. Accessed 2026. View Source
